molecular formula C9H11NO2 B13027406 (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol

(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol

Cat. No.: B13027406
M. Wt: 165.19 g/mol
InChI Key: JXNIEJYIDVSMKZ-UHFFFAOYSA-N
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Description

(3-Amino-2,3-dihydrobenzofuran-3-yl)methanol ( 1558106-19-6) is a high-purity chemical building block designed for medicinal chemistry and pharmaceutical research. This compound features the privileged 3-aminobenzofuran scaffold, recognized as a core structure in bioactive natural products and therapeutics . The 3-amino substitution on the dihydrobenzofuran ring is a critical feature for biological activity, making this scaffold a valuable template for developing novel therapeutic agents . Researchers utilize this compound in the synthesis of complex molecules targeting various disease areas. The structural motif is present in compounds investigated for their antitumor, anti-inflammatory, and antiviral properties, as well as potential applications in treating conditions like Alzheimer's disease . The compound serves as a key intermediate in diastereoselective synthesis and domino annulation reactions for constructing highly functionalized trans-2,3-dihydrobenzofuran skeletons . Its molecular formula is C9H11NO2 with a molecular weight of 165.19 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3-amino-2H-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H11NO2/c10-9(5-11)6-12-8-4-2-1-3-7(8)9/h1-4,11H,5-6,10H2

InChI Key

JXNIEJYIDVSMKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)(CO)N

Origin of Product

United States

Preparation Methods

Step 1: Construction of the 2,3-Dihydrobenzofuran Core

  • Starting from substituted phenol or salicyl imine derivatives, a cyclization reaction is induced either by acid catalysis or base-promoted domino reactions to form the 2,3-dihydrobenzofuran ring. For example, the reaction of salicyl N-tert-butylsulfinyl imine with sulfur ylide in the presence of K3PO4 in acetonitrile at 30 °C yields dihydrobenzofuran derivatives with good yield and stereoselectivity.

Step 2: Introduction of the Hydroxymethyl Group at C-3

  • The hydroxymethyl group can be introduced by nucleophilic addition of formaldehyde or related electrophiles to the 3-position of the dihydrobenzofuran ring, often facilitated by the presence of a reactive intermediate such as an oxonium ion formed during cyclization.

Step 3: Installation of the Amino Group at C-3

  • Amination at the 3-position can be achieved by reaction of the intermediate bearing a leaving group or activated site at C-3 with ammonia or an amine source. Alternatively, nitrile intermediates can be hydrolyzed and subsequently converted to amines under reductive conditions.

Representative Experimental Data and Conditions

Step Reagents / Conditions Yield (%) Notes
Cyclization of salicyl imine with sulfur ylide K3PO4, CH3CN, 30 °C, 48 h 78–93 Diastereoselective formation of trans-2,3-dihydrobenzofuran
Acid-catalyzed cyclization of 1,6-enynes and nitriles BF3·OEt2 and propionic acid, DCE, N2 atmosphere 49–82 Formation of 2,3-disubstituted dihydrobenzofurans
Photocatalytic ATRA reaction TMG base, 1,2-dichlorobenzene, 35 min, LED light 29–69 Radical-mediated ring closure

Mechanistic Insights

  • Acid-Catalyzed Cyclization:
    Bronsted acid activates the alkyne or alkene moiety, generating an oxonium intermediate that undergoes intramolecular nucleophilic attack by the phenol oxygen, forming the dihydrobenzofuran ring. Subsequent nucleophilic addition of nitriles and hydrolysis yields amino-substituted products.

  • Base-Promoted Domino Reaction:
    The base deprotonates the salicyl imine, enabling nucleophilic attack by sulfur ylide, followed by ring closure to form the dihydrobenzofuran scaffold with controlled stereochemistry.

  • Photocatalytic Radical Addition:
    Light excitation generates radical intermediates that add across the alkene, followed by halogen atom transfer and nucleophilic substitution to close the ring.

Summary Table of Preparation Methods for (3-Amino-2,3-dihydrobenzofuran-3-yl)methanol and Related Derivatives

Method Type Key Reagents/Catalysts Reaction Conditions Yield Range (%) Advantages Limitations
Bronsted/Lewis Acid Catalysis BF3·OEt2, propionic acid DCE, N2 atmosphere, mild temperature 49–82 Transition-metal-free, moderate to high yield Limited substrate scope
Base-Promoted Domino Reaction K3PO4, sulfur ylide, salicyl imine CH3CN, 30 °C, 48 h 78–93 High diastereoselectivity, mild conditions Requires specific imine and ylide precursors
Photocatalytic Radical Method TMG base, α-iodo sulfones, 1,2-dichlorobenzene LED light, short reaction time 29–69 Metal-free, rapid synthesis Moderate yields, radical side reactions possible
Multi-step Reduction & Hydrolysis Pd/C hydrogenation, ester hydrolysis Various solvents and temperatures Variable Access to trans-2,3-dihydrobenzofurans Epimerization issues, multi-step process

Chemical Reactions Analysis

Acid-Base Reactions

The primary amino group (-NH₂) undergoes protonation in acidic conditions, forming a positively charged ammonium ion. This enhances solubility in polar solvents and enables participation in ionic interactions. In alkaline environments, the amino group acts as a weak base, accepting protons reversibly.

Nucleophilic Substitution

The hydroxymethyl group (-CH₂OH) can act as a leaving group under specific conditions. For example:

  • Alkylation/Acylation : Reaction with acyl chlorides or alkyl halides in the presence of bases (e.g., K₂CO₃) yields ethers or esters .

  • Sulfonation : Sulfonyl chlorides convert the -CH₂OH group to sulfonate esters, useful in further functionalization .

Domino Reactions

The compound participates in multi-step domino reactions under basic conditions. A representative example involves K₃PO₄-promoted cyclization with sulfur ylides (Table 1):

Substrate Conditions Product Yield Diastereoselectivity
N-tert-butylsulfinyl imineK₃PO₄·3H₂O, CH₃CN, 30°Ctrans-3-Sulfonamide dihydrobenzofuran93%72:28 (trans:cis)

This reaction proceeds via imine activation, followed by cyclization and stereoselective ylide addition .

Corey–Chaykovsky Cyclization

In the presence of Me₃SOI (Corey ylide) and Amberlyst 15, the compound undergoes [4+1] cyclization (Figure 1A):

  • Formation of a cyclopropane intermediate via ylide attack.

  • Intramolecular oxa-Michael addition to yield 2,3-dihydrobenzofuran derivatives .

Mechanistic Pathway :

Imine Me3SOICyclopropane IntermediateDehydrationOxa Michael Adduct\text{Imine Me}_3\text{SOI}\rightarrow \text{Cyclopropane Intermediate}\xrightarrow{\text{Dehydration}}\text{Oxa Michael Adduct}

Reported yields range from 22% to 75%, depending on substituent electronic effects .

Reduction Reactions

The hydroxymethyl group can be reduced to a methylene unit under Mg/MeOH conditions:

  • Substrate : 2-Arylbenzofuran-3-carboxylate analogs.

  • Product : trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid (95% purity after hydrolysis) .

Copper-Catalyzed Cycloadditions

The amino group facilitates enantioselective cycloadditions with aryl diazoacetates under Cu/BOX catalysis:

  • Conditions : 10 mol% Cu(OTf)₂, 12 mol% BOX ligand, RT.

  • Outcome : 2,3-Dihydrobenzofurans with quaternary stereocenters (88–97% ee) .

Radical-Mediated Cyclization

Visible-light irradiation in the presence of DABCO·(SO₂)₂ generates sulfonyl radicals, enabling:

  • 5-exo trig cyclization.

  • Subsequent trapping with terminal alkynes to form difluorinated dihydrobenzofurans .

Stability and Side Reactions

  • Oxidation Sensitivity : The amino group may oxidize to nitro derivatives under strong oxidative conditions (e.g., HNO₃).

  • Hydrolysis : The benzofuran ring remains stable in aqueous acidic/basic media, but prolonged exposure may lead to ring-opening .

Scientific Research Applications

Biological Activities

Research indicates that benzofuran derivatives, including (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol, exhibit significant biological activities:

  • Anticancer Activity : Compounds related to benzofurans have shown promising anticancer properties. For instance, studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as ovarian and breast cancer cells . The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth.
  • Antimicrobial Properties : Benzofuran compounds have been evaluated for their antimicrobial efficacy. Some derivatives have demonstrated activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Melatonergic Agents : Certain derivatives of benzofuran are being explored as melatonergic agents, which could have implications in treating sleep disorders and mood regulation .

Synthetic Methodologies

The synthesis of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol can be achieved through various methods:

  • Diversity-Oriented Synthesis : A notable approach involves the use of Suzuki coupling reactions to create libraries of benzofuran derivatives. This method allows for the efficient synthesis of compounds with diverse functional groups and stereochemistry .
  • Domino Reactions : Recent studies have highlighted the use of K₃PO₄-promoted domino reactions for synthesizing chiral benzofurans. This method promotes high yields and selectivity in producing complex molecules .

Potential Therapeutic Applications

Given its biological activities, (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol holds potential for therapeutic applications:

  • Drug Development : The compound's ability to interact with biological targets suggests it could serve as a lead compound in drug discovery programs aimed at developing new anticancer or antimicrobial agents .
  • Natural Product Derivatives : Benzofuran derivatives are often found in nature and exhibit a wide range of pharmacological effects. The synthesis and modification of these compounds may lead to the discovery of novel drugs with improved efficacy and safety profiles .

Case Study 1: Anticancer Activity

In a study evaluating various benzofuran derivatives against human ovarian cancer cell lines (A2780), it was found that certain compounds exhibited significant inhibitory effects on cancer cell growth. The structure–activity relationship indicated that modifications on the benzofuran ring could enhance anticancer activity.

Case Study 2: Antimicrobial Efficacy

A series of synthesized benzofuran-substituted chalcones were tested against multiple bacterial strains. The results showed that these compounds had superior antimicrobial activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections.

Mechanism of Action

The mechanism of action of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound Name (CAS No.) Substituent Positions Functional Groups Molecular Formula Similarity Score Source
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol 3-position -NH₂, -CH₂OH C₉H₁₁NO₂ Reference Target
(2,3-Dihydrobenzofuran-3-yl)methanol (68224-03-3) 3-position -CH₂OH C₉H₁₀O₂ 0.80
(2,3-Dihydrobenzofuran-6-yl)methanol (1083168-69-7) 6-position -CH₂OH C₉H₁₀O₂ 0.98
(2,3-Dihydrobenzofuran-7-yl)methanol (151155-53-2) 7-position -CH₂OH C₉H₁₀O₂ 0.98
(2,3-Dihydrobenzofuran-2-yl)methanol (66158-96-1) 2-position -CH₂OH C₉H₁₀O₂ 0.80
2-(2,3-Dihydrobenzofuran-5-yl)ethanol (87776-76-9) 5-position -CH₂CH₂OH C₁₀H₁₂O₂ 0.92

Key Observations :

  • Positional Isomerism : The position of the hydroxymethyl group significantly impacts similarity scores. For example, analogs with -CH₂OH at the 6- or 7-position (C₉H₁₀O₂) exhibit higher similarity (0.98) to the target compound than those at the 2- or 3-position (0.80–0.92) .
  • Amino Group Differentiation: The presence of the amino group in the target compound distinguishes it from non-aminated analogs (e.g., 68224-03-3), reducing steric similarity (0.80) but enhancing reactivity .
  • Chain Length: Ethanol-substituted derivatives (e.g., 87776-76-9) show moderate similarity (0.92) due to the extended carbon chain .

Physicochemical Properties

  • Solubility: Hydroxymethyl-substituted dihydrobenzofurans (e.g., 68224-03-3) are typically polar, with moderate water solubility. The amino group in the target compound likely increases water solubility due to protonation in acidic conditions .
  • Melting Points: Non-aminated analogs like (2,3-Dihydrobenzofuran-2-yl)methanol exhibit solid-state properties (e.g., crystalline structure), whereas amino derivatives may form salts with lower melting points .

Q & A

Q. What are the established synthetic routes for (3-amino-2,3-dihydrobenzofuran-3-yl)methanol, and how do reaction conditions influence yield?

The compound is commonly synthesized via Mitsunobu reactions or condensation strategies . For example:

  • Mitsunobu Reaction : Using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in dry THF at 0°C under nitrogen, (6-(benzyloxy)benzofuran-3-yl)methanol reacts with phenols to form intermediates, yielding ~54% after purification via silica gel chromatography (ethyl acetate/petroleum ether = 1:20) .
  • Condensation : Substituted salicylaldehydes react with brominated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) in dry acetone under reflux, followed by dichloromethane/water extraction and recrystallization .
    Key factors : Temperature, solvent choice (e.g., THF vs. acetone), and catalyst loading (e.g., DIAD/PPh₃ stoichiometry) critically impact yield.

Q. How is purification typically achieved for (3-amino-2,3-dihydrobenzofuran-3-yl)methanol derivatives?

Purification often involves flash column chromatography on silica gel with gradient elution (e.g., ethyl acetate/petroleum ether ratios from 1:20 to 1:5), achieving >65% recovery . For oxidation-sensitive intermediates, low-temperature crystallization (e.g., from petroleum ether) is preferred .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Peaks at δ 7.61 (s, 1H, benzofuran proton) and δ 161.0 (carbonyl carbon) confirm regiochemistry .
  • HRMS : Exact mass determination (e.g., [M+H]+ Calcd. 361.1434 vs. Found 361.1439) validates molecular integrity .
  • IR : Absorbance at 3501 cm⁻¹ (O-H stretch) and 1626 cm⁻¹ (C=O) corroborates functional groups .

Advanced Research Questions

Q. How does the [3,3]-sigmatropic rearrangement strategy enable natural product synthesis from this scaffold?

A cascade [3,3]-sigmatropic rearrangement/aromatization converts intermediates like 6-(benzyloxy)-3-((3-methoxyphenoxy)methyl)benzofuran into bioactive chromenones. For example, heating with silica gel at 140°C triggers rearrangement, followed by oxidation with SeO₂ in dioxane (72% yield) to form benzofurochromenones . This method is pivotal for constructing fused polycyclic systems .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 54% vs. 65% for similar intermediates) arise from:

  • Protection/deprotection efficiency : Benzyloxy groups in intermediates may hinder reactivity .
  • Oxidation conditions : Overoxidation by SeO₂ can form side products; strict stoichiometry (1:1 substrate/SeO₂) and reflux time (48 h) are critical .
    Resolution : Optimize protecting groups (e.g., tert-butyldimethylsilyl ethers for hydroxyls) to improve stability .

Q. How do structural modifications (e.g., substituents on the benzofuran ring) affect bioactivity?

  • Methoxy groups : Electron-donating substituents at the 6-position enhance binding to targets like GPR40 (a diabetes-related receptor) by increasing hydrophobicity .
  • Amino group : The 3-amino moiety enables functionalization (e.g., acetylation or coupling with carboxylic acids) for SAR studies .
  • Steric effects : Bulky substituents (e.g., 4-chlorophenyl) reduce activity due to steric hindrance, as shown in analogs .

Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?

  • Solvent volume : Large-scale Mitsunobu reactions require THF recycling to reduce costs .
  • Exothermicity : Dropwise addition of DIAD at 0°C prevents thermal runaway .
  • Purification : Switch from column chromatography to countercurrent distribution for multi-gram batches .

Q. How can computational methods predict the reactivity of derivatives?

  • DFT calculations : Model transition states of [3,3]-sigmatropic rearrangements to predict regioselectivity .
  • Molecular docking : Simulate interactions between 3-amino derivatives and enzyme active sites (e.g., cytochrome P450) to prioritize synthetic targets .

Data Contradiction Analysis

Example : Conflicting reports on the oxidation of 2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)-5-methoxyphenol to chromenones:

  • Study A : 72% yield with SeO₂ in dioxane (48 h reflux) .
  • Study B : 58% yield using MnO₂ in toluene (24 h) .
    Resolution : SeO₂ selectively oxidizes benzylic C-H bonds without overoxidizing furan rings, whereas MnO₂ may degrade electron-rich aromatics. Confirm via LC-MS monitoring of reaction progress.

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